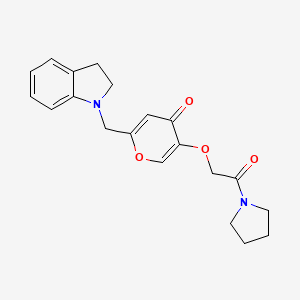

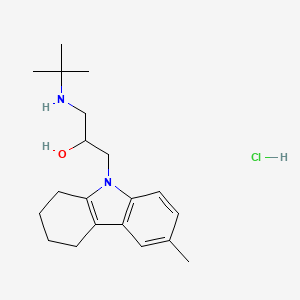

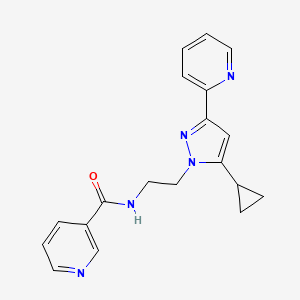

![molecular formula C18H13N3O3S B2500712 Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-32-3](/img/structure/B2500712.png)

Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate is a compound that belongs to a class of organic molecules known for their heterocyclic structure containing a thiazole ring, a benzene ring, and a cyano group. These compounds are of significant interest due to their potential pharmaceutical applications and their diverse chemical reactivity which allows for the synthesis of various derivatives with potential biological activities .

Synthesis Analysis

The synthesis of related thiazole derivatives often involves cyclization reactions and interactions with different reagents. For instance, ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate reacts with benzoylacetonitrile to give a compound that can further react to yield fused thiophene derivatives . Similarly, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives or cyanoacrylate derivatives in the presence of ethanol and triethylamine at room temperature leads to the formation of various benzo[d]thiazole derivatives . These methods highlight the versatility of thiazole compounds in organic synthesis.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by spectroscopic methods such as UV-Vis, IR, NMR, and sometimes EPR for metal complexes. The confirmation of the structure is essential to ensure the correct compound has been synthesized for further applications. For example, the structure of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes was established using these techniques .

Chemical Reactions Analysis

Thiazole derivatives exhibit a wide range of chemical reactivity, allowing for the synthesis of various compounds. The reactivity towards different chemical reagents can lead to the formation of pyrazoles, pyridazines, pyrimidines, and their fused derivatives . Additionally, the interaction with electrophilic reagents can yield triazolo[1,5-c]pyrimidine-5-carboxylate derivatives . These reactions are crucial for the development of new pharmaceuticals and other biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various functional groups can significantly alter these properties, making them suitable for specific applications. For instance, the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate demonstrates the ability to modify the thiazole core to achieve desired properties . The characterization of these properties is typically done through elemental analysis, spectral analysis, and sometimes thermal analysis for metal complexes .

Aplicaciones Científicas De Investigación

Synthesis and Biological Properties Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate and its derivatives have been explored for their synthesis and biological properties. The compound has been involved in reactions leading to products with notable antibacterial and antifungal activities. In particular, a study detailed the synthesis of novel Piperidine Substituted Benzothiazole Derivatives, where ethyl 2-aminobenzo[d]thiazole-6-carboxylate was used as a precursor. The synthesized compounds exhibited good antibacterial and antifungal activities, highlighting their potential in pharmaceutical applications (Shafi et al., 2021).

Spectroscopic and Nonlinear Optical Properties The compound has also been a subject of interest in studies focusing on its spectroscopic, electronic, and nonlinear optical properties. Research on thiazole-based derivatives, including ethyl 2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate, revealed their potential in optoelectronic applications. These studies involved both experimental and computational insights, providing valuable data on the compound's optical properties and suggesting its utility in the development of new materials for optoelectronic devices (Haroon et al., 2020).

Mecanismo De Acción

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives generally interact with their targets by binding to specific receptors or enzymes, thereby modulating their function .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways depending on their specific targets .

Result of Action

Thiazole derivatives are known to exert a range of effects at the molecular and cellular level, depending on their specific targets .

Propiedades

IUPAC Name |

ethyl 2-[(4-cyanobenzoyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c1-2-24-17(23)13-7-8-14-15(9-13)25-18(20-14)21-16(22)12-5-3-11(10-19)4-6-12/h3-9H,2H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUELESYCAYSMJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-piperidin-1-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2500630.png)

![Methyl 3-[1,6,7-trimethyl-8-(methylpropyl)-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2500635.png)

![(E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2500636.png)

![Methyl 2-[2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2500639.png)

![2-(4-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-methyl-2-oxoethoxy}phenyl)quinoxaline](/img/structure/B2500646.png)